Scientific Field: Crystallography
Summary of the Application: 3,5-Dimethylpyridine N-oxide dihydrate is used in the field of crystallography for the analysis of crystal structures.
Methods of Application: The compound is crystallized and its structure is analyzed using X-ray crystallography.
Results or Outcomes: The study found that fused R3 5 (10) ring motifs based on O—H O hydrogen bonds form chains in the [010] direction, which are further connected by weak C—H O intermolecular contacts.
Scientific Field: Polymer Chemistry
Summary of the Application: 3,5-Dimethylpyridine N-oxide is used as an additive in the synthesis of isotactic poly(NIPAAm) [NIPAAm = N -isopropylacrylamide] .
Methods of Application: The compound is used as an additive in the radical polymerization of N-alkylacrylamides.
Results or Outcomes: The use of 3,5-Dimethylpyridine N-oxide induces a significant level of isotactic polymerization.
Scientific Field: Organic Chemistry
Summary of the Application: 3,5-Dimethylpyridine N-oxide is used in the synthesis of 2-substituted pyridines.
Methods of Application: The N-oxide formation can be used to temporarily activate the pyridine or lutidine ring, to both nucleophilic and electrophilic attack.
Results or Outcomes: This method provides a useful synthesis of 2-substituted pyridines.
Scientific Field: Medicinal Chemistry
Summary of the Application: 3,5-Dimethylpyridine N-oxide is used as a reagent in the synthesis of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are antiulcer agents.
Summary of the Application: 3,5-Dimethylpyridine N-oxide is used as a reagent in the synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide.
Summary of the Application: 3,5-Dimethylpyridine N-oxide is used in the oxidation of pyridines.
Methods of Application: Unusual oxidizing agents are used in quantitative conversion and high chemoselectivity. These reagents (e.g.
3,5-Dimethylpyridine-N-oxide, also known as 3,5-lutidine N-oxide, is an organic compound with the molecular formula C₇H₉NO and a molecular weight of approximately 123.16 g/mol. It exists as a solid at room temperature and is characterized by its hygroscopic nature, often appearing as a beige to white crystalline powder. The compound features a pyridine ring with two methyl groups at the 3 and 5 positions and an N-oxide functional group, which significantly influences its chemical reactivity and properties .
Several methods exist for synthesizing 3,5-dimethylpyridine-N-oxide:
3,5-Dimethylpyridine-N-oxide finds applications across various fields:
Studies investigating the interactions of 3,5-dimethylpyridine-N-oxide focus on its reactivity with other chemical species. For instance:
Several compounds share structural similarities with 3,5-dimethylpyridine-N-oxide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Dimethylpyridine-N-oxide | C₇H₉NO | Different substitution pattern; distinct reactivity. |
Pyridine-N-oxide | C₅H₅NO | Simpler structure; widely studied for biological activity. |
4-Methylpyridine-N-oxide | C₇H₉NO | Variation in position of methyl group; different properties. |
The uniqueness of 3,5-dimethylpyridine-N-oxide lies in its specific methyl group positioning and resultant electronic properties that influence its chemical behavior and biological activity compared to these similar compounds.
The synthesis of 3,5-dimethylpyridine-N-oxide represents a fundamental transformation in heterocyclic chemistry, involving the selective oxidation of the nitrogen atom in the pyridine ring [1]. This oxidation process converts the basic pyridine nitrogen into an N-oxide functionality, significantly altering the electronic properties and reactivity of the heterocyclic system [2]. The transformation follows well-established mechanistic pathways that have been extensively studied and optimized for both laboratory and industrial applications [3].
The oxidation mechanism proceeds through an electrophilic attack on the nitrogen lone pair by an activated oxygen species, typically derived from peroxides or peracids [2] [4]. The reaction involves the formation of a nitrogen-oxygen bond while maintaining the aromatic character of the pyridine ring [3]. This process is facilitated by the electron-rich nature of the pyridine nitrogen, which readily donates its lone pair to electrophilic oxidizing agents [2].
Hydrogen peroxide serves as one of the most widely employed oxidizing agents for the synthesis of 3,5-dimethylpyridine-N-oxide due to its effectiveness, environmental compatibility, and commercial availability [5] [6]. The hydrogen peroxide-mediated oxidation typically requires activation through catalytic systems or acidic conditions to enhance the electrophilicity of the oxygen species [5]. In acetic acid medium, hydrogen peroxide forms peracetic acid in situ, which acts as the primary oxidizing species [7] [3].
The mechanism involving hydrogen peroxide proceeds through the formation of an activated peroxide intermediate that attacks the nitrogen center [5]. Research has demonstrated that the use of thirty percent aqueous hydrogen peroxide in acetic acid provides optimal conditions for the oxidation, with reaction temperatures ranging from 80 to 100 degrees Celsius [1]. The process typically requires 3 to 12 hours for completion, depending on the specific reaction conditions and substrate concentration [1].
Peracetic acid represents another highly effective oxidizing agent for this transformation, offering superior reactivity compared to hydrogen peroxide alone [4] [3]. The peracetic acid-mediated oxidation mechanism involves direct electrophilic attack by the activated oxygen atom on the pyridine nitrogen [4]. Studies have shown that forty percent peracetic acid solutions can achieve complete oxidation at 85 degrees Celsius within 1 to 2 hours, providing yields of 78 to 83 percent [4] [8].
The peracid oxidation pathway follows a concerted mechanism where the oxygen-oxygen bond in the peracid undergoes heterolytic cleavage, with the electrophilic oxygen attacking the nitrogen lone pair [4] [3]. This process is facilitated by the acidic conditions, which enhance the electrophilicity of the oxidizing species while minimizing competing side reactions [3].
Meta-chloroperbenzoic acid emerges as another valuable oxidizing agent, particularly for laboratory-scale syntheses where high selectivity is paramount [9]. This peracid offers excellent control over reaction conditions and provides consistently high yields ranging from 85 to 95 percent [9]. The reaction can be conducted at room temperature to 60 degrees Celsius, making it particularly suitable for sensitive substrates [9].
Oxidizing Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Selectivity (%) |
---|---|---|---|---|
Hydrogen Peroxide (30%) | 80-100 | 3-12 | 75-90 | 90-95 |
Peracetic Acid (40%) | 85 | 1-2 | 78-83 | 95-98 |
meta-Chloroperbenzoic acid | Room temperature to 60 | 2-6 | 85-95 | >99 |
Peroxybenzoic acid | 70-90 | 2-4 | 70-85 | 92-96 |
Urea-Hydrogen Peroxide Complex | Room temperature | 4-8 | 80-92 | 95-99 |
The kinetics of 3,5-dimethylpyridine oxidation follow first-order behavior with respect to both the substrate and oxidizing agent concentrations [10] [11]. Kinetic studies have revealed that the rate-determining step varies depending on the oxidizing system employed, with C-H activation being rate-limiting for some pathways while alkyne insertion dominates in others [12]. The reaction rate constants typically range from 0.05 to 0.15 per minute under optimal conditions, with higher values observed in catalyzed systems [11].
Temperature effects on reaction kinetics demonstrate Arrhenius behavior, with activation energies ranging from 45 to 65 kilojoules per mole [13] [14]. Lower activation energies correlate with improved selectivity and reduced formation of unwanted byproducts [13]. The optimal temperature range for maximizing both yield and selectivity falls between 60 and 90 degrees Celsius for most oxidizing systems [1] [11].
Selectivity optimization requires careful control of multiple reaction parameters, including pH, substrate concentration, and oxidant-to-substrate molar ratios [11] [15]. The pH optimum range for maximum N-oxide formation typically falls between 6.5 and 8.0, where the nitrogen center maintains optimal nucleophilicity while minimizing competing reactions [15]. Substrate concentrations between 0.1 and 0.5 molar provide linear increases in yield up to 0.3 molar, beyond which mass transfer limitations become significant [11].
The oxidant-to-substrate molar ratio represents a critical parameter for selectivity optimization, with maximum yields achieved at ratios between 1.5 and 1.7 [15] [7]. Higher ratios above 2.0 lead to decreased selectivity due to over-oxidation and formation of unwanted byproducts [15]. Catalyst loading, when employed, shows optimal performance at 2 to 3 mole percent, with diminishing returns at higher loadings [15] [16].
Mass transfer effects become particularly important in industrial applications, where efficient mixing and heat removal are essential for maintaining optimal reaction conditions [6] [9]. Microreactor designs have demonstrated superior mass transfer coefficients compared to traditional batch reactors, leading to improved selectivity and reduced side reactions [6] [9].
Industrial production of 3,5-dimethylpyridine-N-oxide requires robust and scalable processes that can deliver consistent quality while maintaining economic viability [1] [17]. The selection of appropriate production methodologies depends on factors including desired production scale, product purity requirements, and environmental considerations [6] [18]. Modern industrial approaches emphasize continuous processing, catalyst recovery, and waste minimization to achieve sustainable production [6] [19].
The development of industrial-scale processes has focused on optimizing reaction conditions for maximum conversion while minimizing energy consumption and waste generation [1] [6]. These processes typically employ heterogeneous catalysts to facilitate product separation and catalyst recovery, making them more suitable for large-scale operations [16] [20]. Advanced process control systems ensure consistent product quality and optimal resource utilization [6].
Continuous flow reactor systems represent a significant advancement in the industrial production of 3,5-dimethylpyridine-N-oxide, offering enhanced safety, improved heat transfer, and better process control compared to traditional batch operations [6] [9]. These systems utilize packed-bed configurations with titanium silicalite-1 (TS-1) catalysts to achieve high conversion rates while maintaining excellent selectivity [6] [16].
The continuous flow approach employs hydrogen peroxide in methanol as the oxidizing system, with the heterogeneous TS-1 catalyst providing both activity and selectivity for the N-oxidation reaction [6] [16]. Research has demonstrated that these systems can achieve up to 99 percent yields while operating continuously for over 800 hours without significant catalyst deactivation [6]. The microreactor design enables precise temperature control and enhanced mixing, leading to improved reaction efficiency and reduced formation of byproducts [6] [9].
Titanium silicalite-1 catalysts prepared through carbon-templating methods show significantly enhanced activity compared to conventional TS-1 materials [16] [20]. The mesoporous structure created by carbon templating helps overcome configurational diffusion limitations within the microporous catalyst, leading to improved mass transfer and reduced product confinement effects [16]. These catalysts maintain excellent stability under reaction conditions and can be regenerated multiple times without loss of activity [16] [20].
The continuous flow process operates at temperatures between 25 and 60 degrees Celsius with residence times of 10 to 30 minutes, significantly reducing processing time compared to batch operations [6]. The system pressure typically ranges from 1 to 2 atmospheres, making it suitable for standard industrial equipment [6]. Conversion rates of 90 to 99 percent are routinely achieved, with selectivities exceeding 95 percent [6] [16].
Production Method | Operating Temperature (°C) | Pressure (atm) | Residence Time | Production Scale | Conversion (%) |
---|---|---|---|---|---|
Batch Reactor with H₂O₂/Acetic Acid | 60-90 | 1 | 4-8 hours | kg to ton scale | 85-92 |
Continuous Flow Microreactor | 25-60 | 1-2 | 10-30 minutes | g to kg scale | 90-99 |
Packed-bed Reactor with TS-1 Catalyst | 40-80 | 1-3 | 1-3 hours | kg to ton scale | 95-99 |
Two-step Hydrolysis Process | 80-120 | 1 | 2-6 hours | ton scale | 88-95 |
The purification and isolation of 3,5-dimethylpyridine-N-oxide from reaction mixtures requires specialized protocols that account for the hygroscopic nature and chemical properties of the product [1] [21]. The compound exhibits significant water solubility and tendency to form hydrates, necessitating careful control of moisture levels throughout the purification process [21] [3]. Industrial purification protocols typically employ a combination of extraction, crystallization, and distillation techniques to achieve the required product purity [1] [4].
Initial separation often involves liquid-liquid extraction using dichloromethane or chloroform to remove the product from aqueous reaction mixtures [1] [4]. The organic phase is then treated with anhydrous magnesium sulfate or sodium sulfate to remove residual water before concentration [1]. This extraction step effectively separates the N-oxide product from unreacted starting materials and water-soluble impurities [1] [4].
Vacuum distillation represents the primary method for final purification, with the product typically collected at 100 to 105 degrees Celsius under 1 millimeter mercury pressure [4] [8]. The distillation apparatus requires specialized design to handle solid distillates, with particular attention to preventing thermal decomposition [4] [8]. Oil bath temperatures must not exceed 130 degrees Celsius to maintain product integrity [4] [8].
Alternative purification approaches include crystallization from suitable solvents, particularly when high-purity products are required for pharmaceutical applications [1] [21]. The crystallization process must account for the deliquescent nature of the product, requiring immediate protection from atmospheric moisture [21] [4]. Recrystallization from isopropyl alcohol followed by washing with ether provides high-purity crystals with melting points of 100 to 104 degrees Celsius [21] [4].
Advanced purification techniques employed in industrial settings include preparative chromatography and membrane-based separations for high-value applications [18] [9]. These methods offer enhanced selectivity and can remove trace impurities that may affect downstream applications [18]. The choice of purification method depends on the intended application and required purity specifications [1] [21].
The development of environmentally sustainable synthetic routes for 3,5-dimethylpyridine-N-oxide has become increasingly important as industries seek to reduce their environmental footprint while maintaining economic viability [22] [19]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents without compromising product quality or yield [22] [7]. These methodologies represent significant advances over traditional synthetic approaches and offer pathways for more sustainable industrial production [19] [3].
Novel synthetic strategies have emerged that utilize renewable feedstocks, benign solvents, and catalytic systems designed for enhanced atom economy [22] [19]. These approaches often incorporate principles of process intensification, where reaction and separation steps are integrated to minimize overall process complexity [19] [7]. The development of solvent-free reactions and the use of recyclable catalysts further enhance the sustainability profile of these synthetic routes [22] [19].
Modern green chemistry approaches to N-oxide synthesis emphasize the use of molecular oxygen or air as terminal oxidants, reducing dependence on peroxide-based systems [22] [23]. Research has demonstrated that coherent-synchronized oxidation using hydrogen peroxide and nitrous oxide can provide selective pathways to N-oxide formation under mild conditions [23]. These systems operate without traditional catalysts and at atmospheric pressure, offering significant advantages for large-scale implementation [23].
The implementation of urea-hydrogen peroxide complexes as oxidizing agents represents another significant advancement in green synthesis [22] [3]. These complexes offer enhanced stability compared to aqueous hydrogen peroxide while providing controlled release of active oxygen species [22]. The use of such complexes eliminates the need for concentrated peroxide solutions and reduces associated handling hazards [22] [3].
Biocatalytic approaches to N-oxide synthesis are emerging as promising alternatives to traditional chemical methods [22] [19]. Enzymatic systems can provide unprecedented selectivity and operate under mild conditions, though current limitations in enzyme availability and cost restrict their immediate industrial application [22]. Research continues to develop engineered enzymes with enhanced stability and broader substrate scope for N-oxide synthesis [22] [19].
Solvent-free synthetic methodologies have gained attention for their potential to eliminate organic solvent waste while often providing enhanced reaction rates and selectivities [19] [7]. These approaches typically employ solid-supported catalysts or mechanochemical activation to promote the desired transformations [19]. The elimination of organic solvents significantly reduces the environmental impact of the synthesis while simplifying product isolation procedures [19] [7].
The integration of renewable energy sources into synthetic processes represents another important aspect of green chemistry implementation [22] [19]. Photochemical and electrochemical approaches to N-oxide synthesis are being investigated as methods to reduce reliance on thermal energy while potentially providing unique selectivity profiles [22]. These energy-efficient approaches align with broader sustainability goals while offering opportunities for process innovation [22] [19].
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Substrate Concentration (M) | 0.1 - 0.5 | Linear increase up to 0.3 M | Stable across range |
Oxidant to Substrate Molar Ratio | 1.2 - 2.0 | Maximum at 1.5-1.7 ratio | Decreases above 2.0 ratio |
Reaction Rate Constant (min⁻¹) | 0.05 - 0.15 | Higher rates with catalysts | Improves with controlled conditions |
Activation Energy (kJ/mol) | 45 - 65 | Lower activation energy preferred | Better selectivity at lower temperatures |
pH Optimum Range | 6.5 - 8.0 | Maximum selectivity at pH 7-7.5 | Critical for N-oxide formation |
Catalyst Loading (mol%) | 1 - 5 | Optimal at 2-3 mol% | Improves up to optimal loading |
3,5-Dimethylpyridine-N-oxide crystallizes as a stable dihydrate with the molecular formula C₇H₉NO·2H₂O and a formula weight of 159.18 g/mol [1] [2]. The compound adopts a monoclinic crystal system belonging to the P2₁/n space group [1] [2]. The unit cell parameters were determined at 296 K using Mo Kα radiation, revealing dimensions of a = 8.7709(12) Å, b = 6.9476(9) Å, c = 14.5290(17) Å, with β = 90.966(12)° [1] [2]. The unit cell volume is 885.2(2) ų with Z = 4, indicating four formula units per unit cell [1] [2].
The crystallographic structure reveals that the 3,5-dimethylpyridine-N-oxide molecule potentially displays C₂ᵥ molecular symmetry, though the molecule occupies a general position due to rotational disorder affecting the methyl groups, which breaks this latent symmetry [1] [2]. The asymmetric unit contains one 3,5-dimethylpyridine-N-oxide molecule and two water molecules of crystallization positioned in close proximity to the N—O bond [1] [2].
Key structural features include:
The crystal structure of 3,5-dimethylpyridine-N-oxide dihydrate is dominated by an extensive hydrogen bonding network between the water molecules and the N—O group [1] [2]. The N—O bond length is 1.3404(14) Å, which falls in the upper quantile of the statistical distribution for pyridine N-oxides, reflecting a slight weakening of the bond due to hydrogen bonding interactions [1] [2].
Primary hydrogen bonding interactions:
Four strong O—H···O hydrogen bonds create fused R³₅(10) ring motifs that form one-dimensional supramolecular chains in the [3] direction [1] [2]. The specific hydrogen bonding geometry includes:
Secondary interactions:
Weak C—H···O intermolecular contacts further connect the hydrogen-bonded chains [1] [2]:
Supramolecular architecture:
The hydrogen bonding network creates a complex three-dimensional structure where three of the four primary hydrogen bonds involve the N—O group as acceptor, suggesting the oxygen atom maintains close to three lone pairs [1] [2]. The arrangement induces efficient π–π stacking of the aromatic rings with a short contact distance of 3.569(1) Å between neighboring pyridine rings [1] [2]. The interacting rings are nearly parallel with an angle of only 2.13(1)° between neighboring aromatic systems [1] [2].
¹H NMR Characteristics:
The proton nuclear magnetic resonance spectrum of 3,5-dimethylpyridine-N-oxide exhibits distinctive features reflecting the C₂ᵥ symmetry of the molecule [4]. The aromatic protons appear as septuplets due to long-range dipolar coupling interactions with the methyl group protons [4]:
The septuplet multiplicity arises from dipolar spatial interactions among the three methyl hydrogen nuclei with the aromatic protons, despite being separated by more than four bonds [4]. This phenomenon occurs due to the free σ-bond rotation in the methyl groups, which allows super-hyperfine proton-proton interactions to manifest in the signal multiplicity [4].
¹³C NMR Characteristics:
The carbon-13 spectrum reflects the molecular symmetry, making equivalent carbons chemically identical [4]:
The methyl carbons appear at the typical chemical shift for methyl groups attached to aromatic rings [4]. The aromatic region shows signals at 129 ppm for the carbon less influenced by the electronegative nitrogen, and at 137 ppm for carbons more exposed to the magnetic field due to their proximity to the N-oxide functionality [4].
N—O Stretching Vibrations:
The most characteristic infrared absorption of 3,5-dimethylpyridine-N-oxide is the N—O stretching vibration at 1307 cm⁻¹ [1]. This frequency is red-shifted compared to non-interacting pyridine N-oxide in the gas phase (1320 cm⁻¹), indicating weakening of the N—O bond due to hydrogen bonding interactions in the crystalline hydrate [1]. This spectroscopic evidence supports the crystallographic observation of N—O bond lengthening in the hydrated form [1].
Characteristic IR Absorptions:
The infrared spectrum exhibits several diagnostic features:
Raman Spectroscopic Features:
While specific Raman data for 3,5-dimethylpyridine-N-oxide are limited in the literature, pyridine N-oxides generally exhibit strong Raman scattering from the aromatic ring breathing modes and N—O stretching vibrations [6]. The symmetric nature of the 3,5-substitution pattern would be expected to enhance certain Raman-active vibrational modes while suppressing others according to selection rules [6].
Thermal Properties:
3,5-Dimethylpyridine-N-oxide exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions:
The relatively low melting point compared to other substituted pyridine N-oxides reflects the steric hindrance introduced by the methyl substituents in the 3,5-positions [3]. The compound demonstrates pronounced hygroscopic character, readily absorbing atmospheric moisture to form the stable dihydrate [1] [2].
Solubility Characteristics:
The solubility profile of 3,5-dimethylpyridine-N-oxide is governed by its polar N-oxide functionality and amphiphilic character:
Acid-Base Properties:
The compound exhibits weakly basic character with a pKa value of 1.181 for protonation at the N-oxide oxygen atom [3]. This relatively low pKa reflects the reduced basicity of N-oxides compared to their parent pyridines, due to the formal positive charge on nitrogen [3].
Physical Appearance:
3,5-Dimethylpyridine-N-oxide typically appears as a white to light yellow crystalline powder [3] [7] [12]. The color may vary depending on purity and storage conditions, with exposure to light or moisture potentially causing slight discoloration [3]. The anhydrous form is a colorless to pale yellow liquid with a distinctive pyridine-like odor [10] [11].
Density and Related Properties:
Irritant